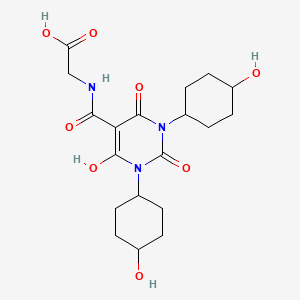
Daprodustat Bishydroxylated Metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daprodustat Bishydroxylated Metabolite is a metabolite of daprodustat, a small-molecule hypoxia-inducible factor prolyl hydroxylase inhibitor. Daprodustat is primarily used for the treatment of anemia in patients with chronic kidney disease. The bishydroxylated metabolite is formed during the metabolic process of daprodustat in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of daprodustat involves multiple steps, starting from malonic acid as a raw material. The process includes a Biginelli reaction, followed by saponification and other reactions
Industrial Production Methods
Industrial production of daprodustat involves large-scale chemical synthesis under controlled conditions. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The production of its metabolites, including the bishydroxylated form, occurs naturally in the body and is studied through pharmacokinetic analyses .
Chemical Reactions Analysis
Types of Reactions
Daprodustat bishydroxylated metabolite undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Possible in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, often in aqueous or organic solvents.
Major Products
The major products formed from these reactions include various hydroxylated and reduced forms of the original compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Daprodustat bishydroxylated metabolite has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of daprodustat.
Biology: Helps in understanding the biological effects of daprodustat and its metabolites.
Medicine: Investigated for its role in the treatment of anemia and its potential side effects.
Industry: Utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of daprodustat bishydroxylated metabolite involves the inhibition of hypoxia-inducible factor prolyl hydroxylase. This inhibition leads to the stabilization of hypoxia-inducible factor, which in turn increases the production of erythropoietin, a hormone that stimulates red blood cell production. The molecular targets include prolyl hydroxylase enzymes and pathways involved in erythropoiesis .
Comparison with Similar Compounds
Similar Compounds
Roxadustat: Another hypoxia-inducible factor prolyl hydroxylase inhibitor used for anemia treatment.
Vadadustat: Similar in function and used for the same medical condition.
Molidustat: Another compound in the same class with similar applications.
Uniqueness
Daprodustat bishydroxylated metabolite is unique due to its specific metabolic pathway and the resulting pharmacokinetic profile. It offers a different safety and efficacy profile compared to other similar compounds, making it a valuable option in the treatment of anemia .
Properties
Molecular Formula |
C19H27N3O8 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[[4-hydroxy-1,3-bis(4-hydroxycyclohexyl)-2,6-dioxopyrimidine-5-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H27N3O8/c23-12-5-1-10(2-6-12)21-17(28)15(16(27)20-9-14(25)26)18(29)22(19(21)30)11-3-7-13(24)8-4-11/h10-13,23-24,28H,1-9H2,(H,20,27)(H,25,26) |
InChI Key |
TVKUESBHMRAOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N2C(=C(C(=O)N(C2=O)C3CCC(CC3)O)C(=O)NCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















